N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenoxy)acetamide
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Overview
Description
This would typically involve a brief overview of the compound, including its molecular formula, molecular weight, and any known uses or applications.
Synthesis Analysis
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This involves determining the structure of the compound. Techniques that could be used include X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This could include reactions with other compounds, its reactivity under different conditions, and any catalysts that might be used.Physical And Chemical Properties Analysis
This involves studying the properties of the compound. This could include its melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications
Synthetic Methods and Derivative Synthesis
A pivotal area of research involving N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenoxy)acetamide focuses on synthetic methodologies and the derivation of novel compounds. Studies have detailed innovative synthetic routes to create complex molecules that share structural similarities, underpinning the chemical versatility and potential pharmacological applications of such compounds. For instance, research demonstrates the Morita-Baylis-Hillman route as an effective method for synthesizing dimethyl 2,3-dihydrobenzo[b]oxepine-2,4-dicarboxylates, highlighting the utility of intramolecular conjugate displacement reactions in generating structurally related molecules (Ahn, Jang, Kim, & Lee, 2012). Additionally, the synthesis of new 1,3,4-oxadiazole-benzothiazole and hydrazone derivatives, aimed at chemotherapeutic applications, exemplifies the potential for creating promising agents for cancer therapy from complex acetamide derivatives (Kaya et al., 2017).
Safety And Hazards
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Future Directions
This involves discussing potential future research directions. This could include potential applications, modifications that could be made to the compound, or further studies that could be carried out to better understand its properties or mechanism of action.
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properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)-2-(4-methoxyphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O5/c1-5-12-25-19-13-16(6-11-20(19)30-15-23(2,3)22(25)27)24-21(26)14-29-18-9-7-17(28-4)8-10-18/h6-11,13H,5,12,14-15H2,1-4H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPBMKQBDCFAHST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=CC(=C2)NC(=O)COC3=CC=C(C=C3)OC)OCC(C1=O)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenoxy)acetamide |
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